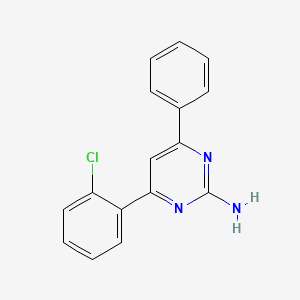

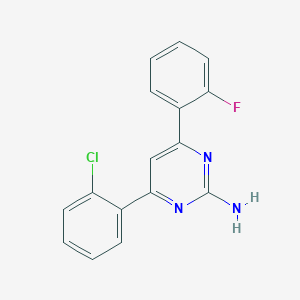

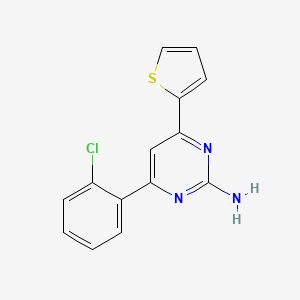

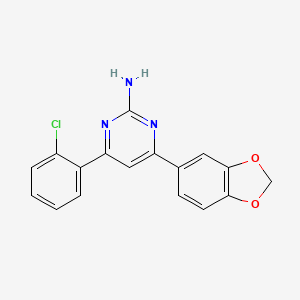

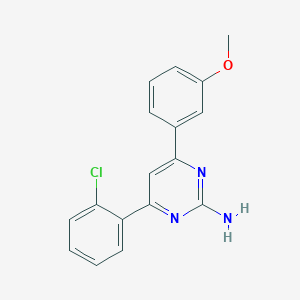

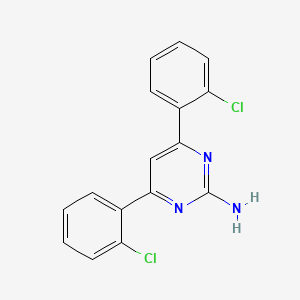

4,6-Bis(2-chlorophenyl)pyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Anticancer Chemotherapeutic Agents

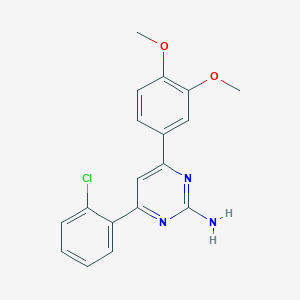

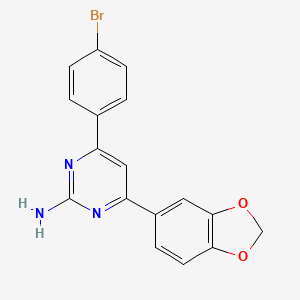

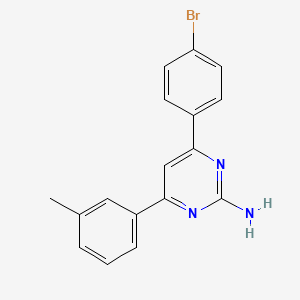

Several 4,6-diarylpyrimidin-2-amine derivatives show anticancer properties . In a study, 25 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety were designed and synthesized . These compounds were screened for anticancer properties using clonogenic long-term survival assays . One of the derivatives, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol (derivative 12), was found to inhibit Aurora kinase A (AURKA) activity . This derivative caused the accumulation of the G2/M phase of the cell cycle and triggered the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase .

Antibiotic Activity

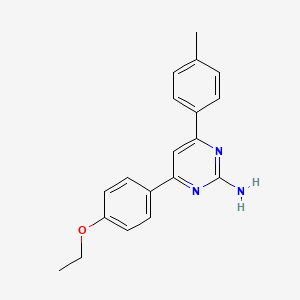

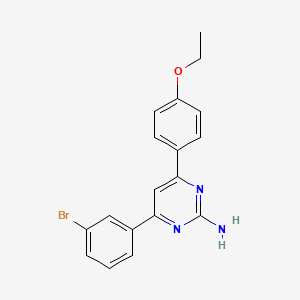

The compound has also been studied for its antibiotic activity . A series of guanidine to 2-aminopyrimidine isosteres were developed to reduce the low levels of mammalian cytotoxicity in the lead compound while retaining good antibiotic activity . The 4-BrPh and 4-CH3Ph derivatives with MIC values of 2 and 4 μg mL−1, against MRSA and VRE respectively, are promising candidates for future development .

Synthesis of 2-Anilinopyrimidines

The compound can be used in the synthesis of 2-anilinopyrimidines . A series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .

将来の方向性

The future directions for “4,6-Bis(2-chlorophenyl)pyrimidin-2-amine” could involve further exploration of its anticancer properties and the development of potent anticancer chemotherapeutic agents . The 4-BrPh and 4-CH3Ph with MIC values of 2 and 4 μg mL-1, against MRSA and VRE respectively, are promising candidates for future development .

作用機序

Target of Action

The primary targets of 4,6-Bis(2-chlorophenyl)pyrimidin-2-amine are Aurora kinase A (AURKA) and methicillin-resistant Staphyoccoccus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) . AURKA is a serine/threonine kinase that plays a crucial role in cell division . MRSA and VRE are bacterial strains that are resistant to multiple antibiotics .

Mode of Action

4,6-Bis(2-chlorophenyl)pyrimidin-2-amine interacts with its targets by inhibiting their activity. It selectively inhibits AURKA activity and displays antibiotic activity against MRSA and VRE .

Biochemical Pathways

The compound affects the cell cycle and apoptosis pathways. By inhibiting AURKA, it causes the accumulation of the G2/M phase of the cell cycle . It also triggers the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase, leading to caspase-mediated apoptotic cell death .

Pharmacokinetics

Its structure-activity relationship calculations showed that hydrophobic substituents and a 1-naphthalenyl group at the r2 position increased the activity .

Result of Action

The compound reduces clonogenicity, arrests the cell cycle at the G2/M phase, and induces caspase-mediated apoptotic cell death in HCT116 human colon cancer cells . It also displays antibiotic activity against MRSA and VRE .

Action Environment

The structure-activity relationship calculations showed that the existence of an h-bond acceptor at c-2 of the r1 position increased the activity .

特性

IUPAC Name |

4,6-bis(2-chlorophenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3/c17-12-7-3-1-5-10(12)14-9-15(21-16(19)20-14)11-6-2-4-8-13(11)18/h1-9H,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDSAZSUAVQNLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Bis(2-chlorophenyl)pyrimidin-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trans-t-Butyl 4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B6347323.png)